2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
CAS No.: 1227269-13-7
Cat. No.: VC0059466
Molecular Formula: C14H11IN2O3S
Molecular Weight: 414.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227269-13-7 |
|---|---|
| Molecular Formula | C14H11IN2O3S |
| Molecular Weight | 414.217 |
| IUPAC Name | 1-(benzenesulfonyl)-2-iodo-4-methoxypyrrolo[3,2-c]pyridine |
| Standard InChI | InChI=1S/C14H11IN2O3S/c1-20-14-11-9-13(15)17(12(11)7-8-16-14)21(18,19)10-5-3-2-4-6-10/h2-9H,1H3 |
| Standard InChI Key | DWUKJWXSNSYXAJ-UHFFFAOYSA-N |
| SMILES | COC1=NC=CC2=C1C=C(N2S(=O)(=O)C3=CC=CC=C3)I |
Introduction
Chemical Structure and Properties
2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine belongs to the pyrrolopyridine family of heterocyclic compounds. The molecular structure features a pyrrole ring fused to a pyridine ring, creating the pyrrolo[3,2-c]pyridine core scaffold. This core is further functionalized with three key substituents: an iodine atom at the 2-position, a methoxy group at the 4-position, and a phenylsulfonyl moiety attached to the nitrogen of the pyrrole ring.
The compound's molecular formula is C14H11IN2O3S with a molecular weight of 414.217 g/mol. This complex structure contributes to its unique chemical properties and potential biological activities. The iodine substituent is particularly noteworthy as it provides a reactive site for further chemical modifications through various coupling reactions, making this compound valuable as a synthetic intermediate in medicinal chemistry.
The chemical identification characteristics of 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine are summarized in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 1227269-13-7 |
| Molecular Formula | C14H11IN2O3S |
| Molecular Weight | 414.217 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-2-iodo-4-methoxypyrrolo[3,2-c]pyridine |
| SMILES Notation | COc1nccc2c1cc(n2S(=O)(=O)c1ccccc1)I |
| Standard InChI | InChI=1S/C14H11IN2O3S/c1-20-14-11-9-13(15)17(12(11)7-8-16-14)21(18,19)10-5-3-2-4-6-10/h2-9H,1H3 |
| Standard InChIKey | DWUKJWXSNSYXAJ-UHFFFAOYSA-N |
| Property | Value |
|---|---|
| Density | 1.8±0.1 g/cm³ |
| Boiling Point | 550.1±60.0 °C at 760 mmHg |
| Flash Point | 286.5±32.9 °C |
| LogP | 3.85 |
| Exact Mass | 413.953491 |
| Vapour Pressure | 0.0±1.5 mmHg at 25°C |
| Index of Refraction | 1.706 |
The LogP value of 3.85 suggests that the compound has moderate lipophilicity . This property is particularly important for medicinal chemistry applications as it influences membrane permeability and potential drug-like characteristics. The low vapor pressure (0.0±1.5 mmHg at 25°C) indicates that the compound has limited volatility at room temperature .
Analytical Characterization
The structural confirmation and purity assessment of 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involve various analytical techniques. These methods are essential for ensuring the identity and quality of the compound for research applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used for structural elucidation. Proton (¹H) NMR would show characteristic signals for the aromatic protons of both the pyrrolopyridine core and the phenyl ring of the phenylsulfonyl group. The methoxy group would appear as a distinct singlet, typically in the range of 3.8-4.0 ppm. Carbon (¹³C) NMR would provide complementary information about the carbon framework of the molecule.
High-Resolution Mass Spectrometry (HRMS) is another crucial technique for confirming the molecular formula and exact mass of the compound. The experimental mass should closely match the theoretical mass of 413.953491 for confirmation of the molecular composition .
Infrared (IR) spectroscopy can provide information about functional groups present in the molecule, with characteristic absorptions for the sulfonyl group (S=O stretching), methoxy group (C-O stretching), and aromatic rings.
Elemental analysis is often used to confirm the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which should align with the theoretical values calculated from the molecular formula C14H11IN2O3S.
Future Research Directions
Research on 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is ongoing, with several promising avenues for future investigation. The compound's unique structure and reactivity profile suggest potential for development in multiple research domains.
Future studies should aim to fully explore the therapeutic potential and mechanism of action of this compound and its derivatives. Specific research directions may include:
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Structure-activity relationship (SAR) studies to determine which structural features contribute to biological activity
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Development of novel synthetic routes to improve yield and purity
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Exploration of alternative functionalization strategies leveraging the iodine substituent
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Investigation of biological targets beyond FGFRs
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Computational modeling to predict binding interactions with potential target proteins
Given the compound's structural similarity to kinase inhibitors, exploring its potential as a scaffold for developing targeted anticancer agents represents a particularly promising direction. The pyrrolo[3,2-c]pyridine core appears in several bioactive compounds, suggesting that derivatives of 2-Iodo-4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine may exhibit valuable pharmacological properties.
Additionally, developing green chemistry approaches to synthesize this compound more efficiently and sustainably could address environmental concerns associated with traditional synthetic methods, which often involve multiple steps and the use of hazardous reagents.
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